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Off-target effects of (R)-MDL-100,907 to consider

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	(R)-MDL-101146			
Cat. No.:	B608946	Get Quote		

Technical Support Center: (R)-MDL-100,907

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (R)-MDL-100,907 (also known as Volinanserin or M-100,907). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-MDL-100,907?

(R)-MDL-100,907 is a potent and highly selective antagonist of the serotonin 2A receptor (5-HT2A).[1][2] It exhibits sub-nanomolar binding affinity for this receptor, making it a valuable tool for studying 5-HT2A receptor pharmacology.

Q2: How selective is (R)-MDL-100,907 for the 5-HT2A receptor?

(R)-MDL-100,907 displays a high degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[3][4][5] Preclinical studies have demonstrated a greater than 100-fold separation in binding affinity for the 5-HT2A receptor compared to other receptors measured.[3] In vivo functional tests in mice revealed a greater than 500-fold separation between doses that produced 5-HT2A antagonism and those that produced alpha 1-adrenergic or striatal D2 antagonism.[3]

Q3: What are the known off-target binding sites for (R)-MDL-100,907?



While highly selective, (R)-MDL-100,907 has shown some measurable affinity for other receptors at higher concentrations. The primary off-target binding sites to consider are the sigma-1 (σ 1) and sigma-2 (σ 2) receptors, the 5-HT2C receptor, and to a lesser extent, α 1-adrenergic receptors.

Q4: Should I be concerned about cardiovascular effects with (R)-MDL-100,907?

A crucial aspect of safety pharmacology is the assessment of a compound's potential to interact with the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to cardiac arrhythmias. While specific IC50 values for (R)-MDL-100,907 at the hERG channel are not readily available in the public domain, its favorable CNS safety profile in preclinical studies suggests a low propensity for significant cardiovascular side effects at therapeutic doses.[3] However, it is always recommended to perform direct experimental evaluation of hERG channel activity in dedicated safety pharmacology studies.

Troubleshooting Guide

This guide addresses potential issues and unexpected results that researchers may encounter when using (R)-MDL-100,907 in their experiments.

Issue 1: I am observing an unexpected physiological or cellular response that does not seem to be mediated by 5-HT2A receptor antagonism.

- Possible Cause 1: Off-target effects. At higher concentrations, (R)-MDL-100,907 may engage its known off-target receptors.
 - Troubleshooting Step:
 - Review Concentration: Ensure that the concentration of (R)-MDL-100,907 being used is appropriate for selective 5-HT2A antagonism and is not in the range where off-target binding becomes significant. Refer to the binding affinity data in Table 1.
 - Use Co-treatment with Selective Antagonists: To investigate the involvement of potential off-target receptors, co-administer selective antagonists for the sigma, 5-HT2C, or α1-adrenergic receptors along with (R)-MDL-100,907. If the unexpected effect is attenuated, it suggests the involvement of that specific off-target receptor.



- Possible Cause 2: Experimental System Specificity. The expression levels and functional coupling of 5-HT2A and potential off-target receptors can vary significantly between different cell lines, tissues, and animal models.
 - Troubleshooting Step:
 - Characterize Your System: If possible, perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of the 5-HT2A receptor and the primary off-target receptors in your experimental model.
 - Consult Literature for Your Model: Review scientific literature to understand the known pharmacology of your specific cell line or animal model concerning the receptors of interest.

Issue 2: My in vitro binding assay results with (R)-MDL-100,907 are inconsistent or show high non-specific binding.

- Possible Cause: Suboptimal assay conditions. Radioligand binding assays are sensitive to various experimental parameters.
 - Troubleshooting Step:
 - Optimize Protein Concentration: Ensure that the amount of membrane protein used is within the linear range of the assay.
 - Equilibration Time: Confirm that the incubation time is sufficient to reach binding equilibrium.
 - Washing Steps: Implement adequate and consistent washing steps to effectively remove unbound radioligand.
 - Non-Specific Binding Control: Use a high concentration of a structurally distinct 5-HT2A ligand to accurately determine non-specific binding.

Data Presentation

Table 1: Off-Target Binding Profile of (R)-MDL-100,907



Receptor Subtype	Ki (nM)	Selectivity vs. 5- HT2A (fold)	Potential Functional Implication
5-HT2A (Primary Target)	0.36	-	Antipsychotic, antidepressant, modulation of cognition
Sigma-1 (σ1)	>100	>277	Modulation of neurotransmitter release, neuronal excitability
Sigma-2 (σ2)	>100	>277	Regulation of cell proliferation and viability
5-HT2C	>100	>277	Regulation of mood, appetite, and dopamine release
α1A-Adrenergic	>100	>277	Vasoconstriction, smooth muscle contraction
Dopamine D2	>1000	>2777	Regulation of motor control, motivation, and reward

Note: Ki values are compiled from various preclinical studies. The selectivity fold is calculated relative to the Ki at the 5-HT2A receptor.

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity of (R)-MDL-100,907 for the 5-HT2A receptor.



• Membrane Preparation:

- Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in icecold homogenization buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup (96-well plate format):
 - To each well, add assay buffer, the radioligand (e.g., [3H]ketanserin or [3H]MDL-100,907)
 at a concentration near its Kd, and varying concentrations of (R)-MDL-100,907.
 - For determining non-specific binding, add a high concentration of an unlabeled 5-HT2A ligand.
 - Initiate the binding reaction by adding the membrane preparation to each well.

Incubation:

- Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration and Washing:
 - Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Detection and Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.



- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by non-linear regression analysis of the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation.

hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a general procedure for assessing the inhibitory effect of (R)-MDL-100,907 on the hERG potassium channel.

- Cell Culture:
 - Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or U2OS-hERG).
 - Culture the cells under standard conditions until they reach the appropriate confluency for the assay.
- Automated Patch Clamp Procedure:
 - Harvest and prepare a single-cell suspension.
 - Load the cell suspension and the test compound solutions, including (R)-MDL-100,907 at various concentrations, onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).
 - The system will automatically establish whole-cell patch-clamp recordings.
- Voltage Protocol and Data Acquisition:
 - Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarization step to open and inactivate the channels, followed by a repolarization step to record the tail current.
 - Record the hERG current in the absence (baseline) and presence of increasing concentrations of (R)-MDL-100,907.



- Data Analysis:
 - Measure the peak tail current amplitude at each concentration of the test compound.
 - Calculate the percentage of current inhibition relative to the baseline.
 - Determine the IC50 value by fitting the concentration-response data to a Hill equation.

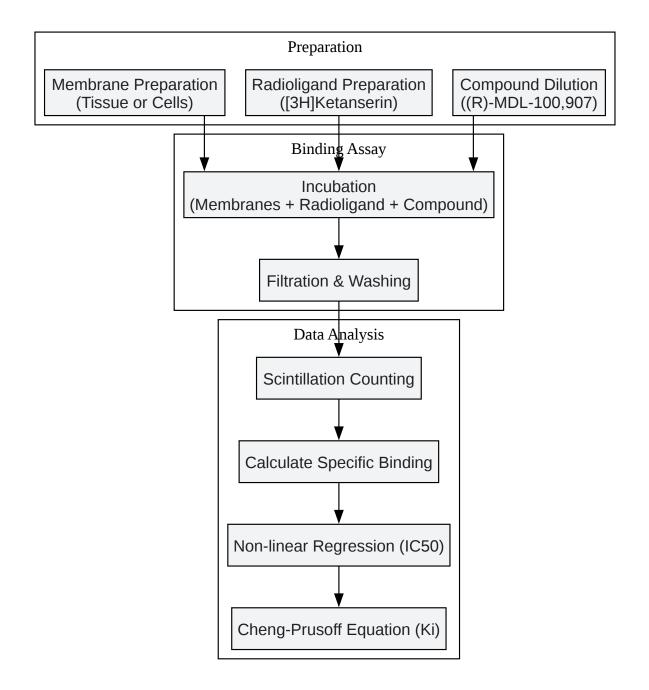
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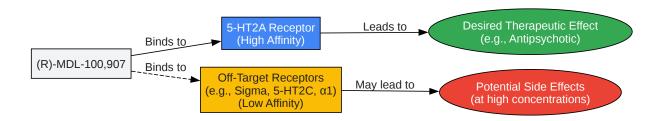
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Caption: 5-HT2A receptor signaling pathway and the antagonistic action of (R)-MDL-100,907.









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- To cite this document: BenchChem. [Off-target effects of (R)-MDL-100,907 to consider]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608946#off-target-effects-of-r-mdl-100-907-to-consider]

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